4-[2-(4-Methylphenyl)ethyl]piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Fundamental and Applied Chemical Research
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. semanticscholar.org Its prevalence is highlighted by the fact that over 70 FDA-approved drugs feature this structural unit. nih.gov The significance of the piperidine scaffold lies in its ability to confer favorable pharmacokinetic properties to molecules, such as modulating lipophilicity and metabolic stability. This structural framework is present in a vast array of natural products, including alkaloids, and is a key component in numerous classes of pharmaceuticals. semanticscholar.org
The versatility of the piperidine ring allows for extensive functionalization, enabling the synthesis of diverse derivatives with a wide spectrum of biological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. semanticscholar.org The development of cost-effective and efficient methods for synthesizing substituted piperidines remains a significant focus of modern organic chemistry. semanticscholar.org
Historical Perspective on the Discovery and Initial Synthesis of 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860)
A plausible and historically relevant synthetic route involves the reductive amination of a suitable precursor. For instance, the synthesis of the precursor 4-anilinopiperidine (4-ANPP), a key intermediate in the synthesis of fentanyl and its analogues, often starts from N-phenethyl-4-piperidone (NPP). wikipedia.org The Siegfried method, a known clandestine synthesis route, utilizes the reductive amination of NPP with aniline (B41778) to produce 4-ANPP. wikipedia.org
A likely pathway to this compound would involve the reaction of 4-(2-chloroethyl)piperidine (B3045845) with p-xylene (B151628) under Friedel-Crafts conditions, or more efficiently, through the reduction of a corresponding pyridinium (B92312) salt. A patent for related compounds, such as methyl 1-[2-(4-methylphenyl)ethyl]-4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylate hydrochloride, suggests a synthetic strategy involving the alkylation of a pre-formed piperidine ring with a 2-(4-methylphenyl)ethyl halide or a similar electrophile. google.com
General methods for the synthesis of 4-substituted piperidines often rely on the modification of a pre-existing piperidine ring or the cyclization of an appropriate acyclic precursor. rsc.orgnih.gov The Dieckmann cyclization of aminodicarboxylate esters has been a widely used, albeit multi-step, approach for the synthesis of 4-piperidones, which can then be further functionalized. researchgate.net
Current Research Landscape and Emerging Trends for Piperidine Derivatives
The current research landscape for piperidine derivatives is vibrant and expansive, driven by the continual search for novel therapeutic agents. A significant trend is the development of highly selective ligands for various receptors in the central nervous system. For example, derivatives of 4-phenylpiperidine (B165713) are being investigated as potent and selective ligands for dopamine (B1211576) D2 receptors and sigma (σ) receptors.
The exploration of structure-activity relationships (SAR) is a key focus, with researchers systematically modifying the piperidine scaffold to enhance affinity for specific biological targets and to optimize pharmacokinetic profiles. This includes the synthesis of analogues with varying substituents on the piperidine ring and the phenyl group.
Recent advancements in synthetic methodologies are also shaping the field. New catalytic systems and one-pot reaction sequences are enabling more efficient and stereoselective syntheses of complex piperidine derivatives. mdpi.com There is a growing emphasis on "green chemistry" principles, aiming to develop more environmentally benign synthetic routes.
Scope and Objectives of Academic Inquiry into this compound and its Analogues
Academic inquiry into this compound and its analogues is primarily driven by their potential as modulators of various biological targets. A key area of investigation is their interaction with sigma (σ) receptors. The σ1 receptor, in particular, is a target of interest for the development of treatments for a range of neurological and psychiatric disorders.
The objectives of current research include:
Synthesis of novel analogues: Researchers are synthesizing a variety of analogues of this compound to explore the structure-activity relationship (SAR) and to identify compounds with improved potency and selectivity for specific biological targets.
Pharmacological characterization: Detailed in vitro and in vivo studies are being conducted to elucidate the pharmacological profile of these compounds. This includes determining their binding affinities for various receptors and assessing their functional activity.
Development of therapeutic agents: The ultimate goal of much of this research is to develop novel therapeutic agents for a range of conditions, including pain, neurodegenerative diseases, and psychiatric disorders.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMOWMWECFNJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406501 | |
| Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654662-98-3, 26614-98-2 | |
| Record name | 4-[2-(4-Methylphenyl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654662-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-methylphenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 2 4 Methylphenyl Ethyl Piperidine
Established Synthetic Routes to the 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860) Core Structure
The synthesis of the this compound scaffold can be achieved through several reliable and well-documented chemical strategies. These methods involve either the formation of the piperidine (B6355638) ring itself or the introduction of the specific side chain onto a pre-existing piperidine moiety.
Cyclization Reactions for Piperidine Ring Formation
Cyclization reactions represent a fundamental approach to constructing the piperidine ring. Intramolecular reactions are particularly common, where a linear precursor containing the necessary nitrogen and carbon atoms is induced to form the cyclic structure.
One prevalent method is the intramolecular cyclization of amines with alkenes or other functional groups. nih.govbeilstein-journals.org For instance, an appropriately substituted δ,ε-unsaturated amine can undergo hydroamination or aminohalocyclization to yield the piperidine core. Acid-mediated intramolecular hydroamination/cyclization of alkynes is another viable route, proceeding through an enamine and subsequent iminium ion reduction to form the piperidine ring. nih.gov
Additionally, tandem oxidation-cyclization-oxidation processes starting from unsaturated alcohols can produce 4-piperidinone intermediates. acs.org These intermediates are highly valuable as they can be further functionalized. For example, a two-fold alkylation of a primary amine with acrylates, followed by a Claisen condensation and decarboxylation, is an effective strategy for creating 4-piperidinones, which serve as precursors to 4-substituted piperidines. youtube.com
Table 1: Selected Cyclization Strategies for Piperidine Synthesis
| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Unsaturated Alcohols | Tandem Oxidation-Cyclization-Oxidation | PCC, Trifluoromethanesulfonic acid | 3-Substituted 4-Piperidinones acs.org |
| Primary Amines & Acrylates | Michael Addition/Claisen Condensation | Strong Base | 4-Piperidinones youtube.com |
| Alkynyl Amines | Hydroamination/Cyclization Cascade | Acid catalyst | Substituted Piperidines nih.gov |
Reductive Amination Strategies for Piperidine Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. harvard.eduorganic-chemistry.org This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu
For the synthesis of the piperidine core, an intramolecular reductive amination of a δ-amino aldehyde or ketone is a direct approach. The linear precursor, containing both the amine and carbonyl functionalities at appropriate positions, cyclizes to form an intermediate enamine or cyclic iminium ion, which is subsequently reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. harvard.edu
A double reductive amination (DRA) can also be employed, where a dicarbonyl compound reacts with a primary amine to form the piperidine ring in a single step. researchgate.net This approach is particularly useful in carbohydrate chemistry for synthesizing polyhydroxypiperidines. researchgate.net
Palladium-Catalyzed and Other Cross-Coupling Methodologies for Side Chain Introduction
When a pre-formed piperidine ring is available, cross-coupling reactions are the premier method for introducing the 4-[2-(4-methylphenyl)ethyl] side chain. These reactions typically involve coupling a piperidine derivative bearing a reactive group at the 4-position with a suitable partner for the side chain.
Palladium-catalyzed cross-coupling reactions are particularly prominent. A common strategy involves the coupling of a 4-halopiperidine (e.g., 4-iodo- or 4-bromopiperidine, with the nitrogen atom suitably protected) with an organometallic reagent representing the side chain. For instance, a Negishi coupling with a 2-(4-methylphenyl)ethylzinc reagent or a Suzuki coupling with a corresponding boronic acid derivative could be employed.
Alternatively, the side chain can be constructed stepwise. A palladium-catalyzed Sonogashira coupling of a 4-halopiperidine with (4-methylphenyl)acetylene would yield a 4-alkynylpiperidine intermediate. Subsequent hydrogenation of the triple bond would then furnish the desired 4-[2-(4-methylphenyl)ethyl] side chain. Similarly, a Heck reaction could couple a 4-halopiperidine with 4-methylstyrene, followed by reduction of the resulting double bond.
Table 2: Cross-Coupling Strategies for Side Chain Introduction
| Piperidine Substrate | Side Chain Partner | Coupling Reaction | Catalyst System (Example) |
|---|---|---|---|
| N-Protected 4-Iodopiperidine | (4-Methylphenyl)acetylene | Sonogashira | Pd(PPh₃)₄, CuI |
| N-Protected 4-Bromopiperidine | 4-Methylstyrene | Heck | Pd(OAc)₂, P(o-tol)₃ |
| N-Protected 4-Iodopiperidine | Organozinc Reagent | Negishi | Pd(PPh₃)₄ |
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
Creating chiral derivatives of this compound with specific stereochemistry requires advanced synthetic methods that control the formation of stereocenters.
Enantioselective Approaches for Chiral Center Introduction
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials.
One powerful strategy is the asymmetric hydrogenation of a tetrahydropyridine precursor. A prochiral 4-substituted-1,2,3,6-tetrahydropyridine can be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) to introduce a stereocenter at the 4-position with high enantioselectivity.
Another approach involves the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine (B92270) precursors. This can involve a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a partially reduced pyridine derivative, yielding enantioenriched 3-substituted tetrahydropyridines that can be further reduced. nih.gov A dearomatization/enantioselective borylation strategy using copper(I) catalysis also provides access to chiral piperidines from dihydropyridine intermediates. acs.org
The use of chiral auxiliaries is also a well-established method. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks, allowing for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net
Diastereoselective Synthesis of Substituted Piperidines
Diastereoselective synthesis is crucial when multiple stereocenters are present, aiming to form one diastereomer preferentially over others. These methods often rely on substrate-based control, where an existing stereocenter directs the stereochemical outcome of a subsequent reaction.
For example, the reduction of a 3-substituted-4-piperidinone can be highly diastereoselective. Using a bulky reducing agent like L-Selectride typically results in a cis relationship between the 3-substituent and the newly formed 4-hydroxyl group, while other reagents can favor the trans product. acs.org
Iron-catalyzed cyclization of allylic substrates has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity, which is attributed to a thermodynamic epimerization that favors the more stable cis-isomer. acs.org Furthermore, diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides a route to densely substituted, oxygenated piperidines. acs.org These methods showcase how the careful choice of reagents and reaction conditions can effectively control the relative stereochemistry in the piperidine ring.
Functionalization and Derivatization Strategies for Structural Elaboration
The secondary amine of the piperidine ring is a primary site for functionalization. Its nucleophilic character allows for a wide range of reactions to introduce various substituents, significantly altering the molecule's steric and electronic properties.
Common N-substituent modifications include:
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting the parent piperidine with an alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride) in the presence of a base to neutralize the resulting hydrohalic acid. Slow addition of the alkyl halide can optimize the formation of the ammonium (B1175870) salt. researchgate.net
N-Acylation: The introduction of an acyl group forms an amide, which can alter the basicity and conformational flexibility of the piperidine ring. This is commonly performed using acyl chlorides or anhydrides, such as propionyl chloride, in the presence of a base. epa.govgoogle.comeuropa.eu This method is analogous to a key step in the synthesis of fentanyl and its derivatives from the precursor 4-anilino-N-phenethylpiperidine (ANPP). google.comnist.gov
Reductive Amination: This process involves reacting the piperidine with a ketone or aldehyde in the presence of a reducing agent (e.g., sodium borohydride) to form a new N-C bond. epa.gov
These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships.
Table 1: Examples of N-Substituent Modification Reactions
| Reaction Type | Reagent Example | Product Structure (General) |
| N-Alkylation | R-Br (Alkyl Bromide) | N-Alkyl-4-[2-(4-methylphenyl)ethyl]piperidine |
| N-Acylation | R-COCl (Acyl Chloride) | N-Acyl-4-[2-(4-methylphenyl)ethyl]piperidine |
| N-Arylation | Ar-X (Aryl Halide) | N-Aryl-4-[2-(4-methylphenyl)ethyl]piperidine |
The p-tolyl group provides a second major site for derivatization through electrophilic aromatic substitution (EAS). The existing methyl group is an activating, ortho-, para-director. masterorganicchemistry.commsu.edu Since the para position is already occupied by the ethylpiperidine moiety, electrophilic attack is directed to the two equivalent ortho positions (adjacent to the methyl group).
Key functionalization reactions for the aromatic ring include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the addition of a halogen atom.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride and a Lewis acid catalyst. This reaction is generally free from the rearrangements and multiple additions that can complicate Friedel-Crafts alkylation. vanderbilt.edu
Sulfonation: Reaction with fuming sulfuric acid (SO3 in H2SO4) adds a sulfonic acid group (-SO3H).
The introduction of these functional groups opens pathways for further chemical transformations, such as the reduction of a nitro group to an amine or coupling reactions on a halogenated ring. The reactivity of the ring is influenced by the electron-donating nature of the alkyl substituents. msu.edu
Table 2: Potential Aromatic Ring Functionalization
| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | Ortho | -NO₂ |
| Bromination | Br₂, FeBr₃ | Ortho | -Br |
| Acylation | RCOCl, AlCl₃ | Ortho | -COR |
The ethyl linker between the aromatic and piperidine rings is the most chemically inert part of the molecule. Modifications at this position are less common and typically require more vigorous reaction conditions or indirect synthetic strategies.
Potential modifications include:
Homologation: Synthetic routes can be designed to create analogues with longer alkyl chains (e.g., propyl, butyl). One conceptual approach is homologation, which extends a carbon chain by one unit. For instance, processes exist for the homologation of benzyl alcohol to β-phenylethyl alcohol using carbon monoxide and hydrogen, which could be adapted in a multi-step synthesis. google.com
Benzylic Functionalization: While direct functionalization of the ethyl chain is challenging, related systems show that benzylic C-H bonds (the carbon adjacent to the aromatic ring) can be targeted for reactions like borylation under specific photocatalytic conditions. acs.org Such a strategy could introduce a functional group handle on the alkyl chain.
These modifications, while synthetically complex, allow for fine-tuning the spatial relationship and flexibility between the two main structural moieties of the molecule.
Green Chemistry Principles and Sustainable Synthetic Approaches in Piperidine Chemistry
The synthesis of piperidines and other heterocyclic compounds is an area of increasing focus for the application of green chemistry principles to minimize environmental impact. frontiersin.orgfrontiersin.org The pharmaceutical industry, in particular, is moving towards more sustainable practices by reducing waste, avoiding hazardous substances, and improving energy efficiency. frontiersin.org
Key green chemistry approaches relevant to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or bio-based solvents. frontiersin.org Some syntheses of piperidine derivatives have been successfully developed in water. growingscience.com
Alternative Energy Sources: Microwave irradiation and ball milling are emerging as effective techniques for accelerating reaction rates and reducing energy consumption in the synthesis of heterocyclic compounds. rasayanjournal.co.intandfonline.com These methods can often be performed under solvent-free conditions, further enhancing their green credentials. rasayanjournal.co.inacgpubs.org
Catalysis: Employing non-toxic, recyclable, and highly efficient catalysts is a cornerstone of green synthesis. growingscience.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts. frontiersin.org For instance, sustainable methods for producing the core piperidine ring from bio-renewable sources are being explored. rsc.org
Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product (high atom economy) is a primary goal. frontiersin.org One-pot, multi-component reactions are highly desirable as they reduce the number of steps, minimize waste from intermediate purification, and save time and resources. growingscience.com Electrosynthesis in flow microreactors is another innovative approach that offers an efficient and green method for synthesizing piperidine derivatives without toxic reagents. beilstein-journals.org
By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable, aligning with the broader goals of modern chemistry.
Structure Activity Relationship Sar and Ligand Design Principles for 4 2 4 Methylphenyl Ethyl Piperidine Derivatives
Delineation of Key Pharmacophoric Elements and Their Contribution to Molecular Recognition
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives of 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860), the key pharmacophoric elements can be generalized as follows:
The Basic Piperidine (B6355638) Nitrogen: The nitrogen atom in the piperidine ring is typically protonated at physiological pH. This resulting cation is critical for forming ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., Aspartic Acid) in the binding pockets of target proteins, such as G-protein coupled receptors. nih.gov The basicity of this nitrogen can be a key factor in binding affinity. nih.gov
The Piperidine Ring: This ring acts as a non-polar, hydrophobic scaffold that orients the other functional groups in a specific three-dimensional arrangement. Its conformational flexibility allows it to adapt to the topology of the receptor's binding site.
The Ethyl Linker: The two-carbon chain connecting the piperidine and phenyl rings provides a specific spatial distance between these two key moieties. This linker's flexibility is crucial for allowing the molecule to adopt an optimal conformation for binding. Studies on related structures have shown that altering the length and flexibility of this chain significantly impacts binding affinity. nih.gov
The 4-Methylphenyl Group: This aromatic ring provides a large, hydrophobic surface that engages in van der Waals and hydrophobic interactions with non-polar regions of the binding pocket. The para-methyl substituent can further enhance these interactions and influence the electronic properties of the ring. The aromatic system can also participate in π-π stacking or cation-π interactions with complementary aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
These elements collectively define the molecule's ability to be recognized by and bind to its molecular targets, making them the focus of modification in drug design efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For piperidine derivatives, QSAR models have been developed to predict activity against various targets. nih.govijprajournal.com
These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's structure. A statistical method, such as multilinear regression (MLR) or machine learning algorithms like support vector machines (SVM), is then used to create an equation that links these descriptors to the observed biological activity. nih.gov
For the this compound scaffold, a QSAR model would typically involve descriptors such as:
Table 1: Representative Molecular Descriptors for QSAR Modeling| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Topological | Molecular Connectivity Indices (e.g., Chi indices), Wiener Index | Describes atomic connectivity and branching. |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Quantifies the electronic distribution and reactivity of the molecule. |
| Steric / Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. |
A validated QSAR model can be highly valuable for predicting the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates and guiding the optimization process. nih.govnih.gov
Conformational Analysis of the Piperidine Ring and Flexible Side Chains
The three-dimensional shape (conformation) of a ligand is critical for its ability to fit into a receptor's binding site. For this compound, both the piperidine ring and the ethylphenyl side chain possess conformational flexibility.
The piperidine ring, like cyclohexane, predominantly adopts a low-energy "chair" conformation to minimize torsional and steric strain. nih.govchemrevlett.com In this conformation, substituents at the 4-position, such as the ethylphenyl group, strongly prefer the equatorial position over the axial position to avoid unfavorable 1,3-diaxial steric interactions. Molecular mechanics calculations can be used to predict the conformer energies. nih.gov
The flexible ethylphenyl side chain has multiple rotatable bonds, allowing the phenyl ring to adopt various orientations relative to the piperidine core. The preferred conformation will be the one that minimizes steric hindrance while optimizing interactions with the target receptor. Computational studies, such as molecular docking, are often employed to predict the bound conformation of such flexible molecules.
It is also noteworthy that protonation of the piperidine nitrogen can stabilize the axial conformer, particularly when polar substituents are present on the ring, by influencing electrostatic interactions within the molecule. nih.gov
Rational Design Strategies for Optimizing Affinity and Selectivity for Molecular Targets
Rational drug design aims to create new molecules with improved properties by systematically modifying a lead structure based on an understanding of its SAR. nih.gov
Bioisosterism involves replacing a functional group in a molecule with another group that retains similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity. cambridgemedchemconsulting.combenthamscience.com For the this compound scaffold, several bioisosteric replacements can be considered.
Table 2: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Phenyl Ring | Pyridyl, Thienyl, or other heteroaromatics | Introduce hydrogen bond acceptors/donors, alter electronic properties, improve solubility, or modify metabolic pathways. cambridgemedchemconsulting.com |
| Cyclohexyl | Remove aromaticity to probe for the necessity of π-interactions and potentially increase the 3D character (Fsp³). | |
| Piperidine Ring | Piperazine (B1678402) | Introduce a second nitrogen atom to explore new interaction points, alter pKa, or serve as a handle for further substitution. nih.govnih.gov |
| Morpholine | Introduce an oxygen atom to improve solubility and potentially act as a hydrogen bond acceptor, though this can sometimes lead to inactivity. dndi.org | |
| Pyrrolidine / Azetidine | Change the ring size to alter the geometry and positioning of the side chain. |
| Methyl Group | Fluoro, Chloro, Methoxy (B1213986) | Alter the electronic properties (electron-donating vs. withdrawing) and steric bulk of the phenyl ring. cambridgemedchemconsulting.com |
These replacements allow chemists to fine-tune the molecule's properties to achieve a desired biological profile. nih.gov For instance, replacing a piperidine with a piperazine was well-tolerated at the dopamine (B1211576) transporter in one series of compounds. nih.gov
Modifying substituents on the core scaffold is a primary strategy for optimizing ligand binding.
Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly influence binding. In some related series, electron-rich aromatic rings have been shown to be preferable for activity. dndi.org For example, replacing the methyl group (weakly electron-donating) with a strong electron-withdrawing group like a nitro or cyano group, or a strong electron-donating group like a methoxy group, would drastically alter the cation-π or π-π stacking potential of the aromatic ring.
Steric Effects: The size and shape of substituents are equally important. In a series of acetylcholinesterase inhibitors based on a related scaffold, introducing a bulky moiety at the para-position of a benzoyl group led to a substantial increase in activity, suggesting the presence of a large, accommodating pocket in the target enzyme. nih.gov Conversely, a substituent that is too large may cause a steric clash with the receptor, reducing or abolishing activity. Modification of substituents on a 4-phenylpiperidine (B165713) scaffold has been used to generate functional D₂ antagonists with specific kinetic properties. nih.gov
Chemoinformatics and Library Design Based on the this compound Scaffold
Chemoinformatics provides the tools to manage and analyze large sets of chemical data, which is essential for modern drug discovery. The this compound structure is an ideal scaffold for the design of a focused chemical library—a collection of related compounds designed to interact with a specific target family.
The process of designing such a library would involve these steps:
Scaffold Definition: The this compound core is defined as the fixed part of the library.
Enumeration of Derivatives: Key points of variation are identified (e.g., the piperidine nitrogen, the para-position of the phenyl ring, other positions on the phenyl ring). A virtual library is then created by computationally attaching a diverse set of chemical building blocks at these positions.
Filtering and Prioritization: The virtual library is filtered using chemoinformatic tools. This includes applying filters for "drug-likeness" (e.g., Lipinski's Rule of Five to ensure good pharmacokinetic properties) and removing compounds with known toxic or reactive functional groups.
Activity Prediction: If a reliable QSAR model has been developed (as described in section 3.2), it can be used to predict the biological activity of the virtual compounds. This allows for the prioritization of compounds that are most likely to be active.
Selection for Synthesis: A final, smaller subset of compounds is selected for chemical synthesis and biological testing, maximizing the chances of discovering potent and selective ligands. Fragment-based library design strategies can also be employed to ensure efficient screening and exploration of chemical space. dtu.dk
By leveraging these computational strategies, researchers can more efficiently explore the chemical space around the this compound scaffold to develop novel and optimized bioactive molecules.
Mechanistic Investigations of 4 2 4 Methylphenyl Ethyl Piperidine Derivatives at the Molecular and Cellular Level in Vitro and Preclinical Research Models
Receptor Binding Affinity and Selectivity Profiling of Derivatives
The therapeutic potential and pharmacological profile of novel compounds are fundamentally defined by their binding affinity and selectivity to various molecular targets. For derivatives of 4-[2-(4-methylphenyl)ethyl]piperidine (B1608860), extensive in vitro research has been conducted to characterize their interactions with several key families of receptors, including G-protein coupled receptors (GPCRs), ion channels and transporters, and sigma receptors. This profiling is crucial for understanding their mechanism of action and for guiding further drug development.
Studies on G-Protein Coupled Receptors (GPCRs)
Derivatives of the this compound scaffold have been investigated for their affinity towards various GPCRs, with a notable focus on the histamine (B1213489) H3 receptor (H3R). The H3R is primarily expressed in the central nervous system and plays a crucial role in modulating the release of several neurotransmitters.
Research has shown that certain piperidine (B6355638) derivatives exhibit high affinity for the human histamine H3 receptor. For instance, in a series of biphenyl analogues, the unsubstituted piperidine derivatives demonstrated high affinity, with Ki values in the low nanomolar range. Specifically, compounds with a piperidine moiety showed Ki values such as 6.2 nM, 2.7 nM, and 5.2 nM at the hH3R. acs.org The length of the alkyl chain connecting the piperidine ring to other parts of the molecule was found to influence this affinity, with longer chains sometimes leading to a decrease in binding potency. acs.org
Interestingly, the replacement of the piperidine ring with a piperazine (B1678402) moiety significantly altered the binding profile, suggesting that the piperidine structure is a key determinant for high-affinity H3R binding. unisi.it In one study, a piperidine derivative showed an hH3R Ki of 7.70 nM, while its piperazine counterpart had a much lower affinity with a Ki of 1531 nM. unisi.it Furthermore, functional assays have characterized some of these high-affinity ligands as antagonists or inverse agonists at the H3R. unisi.it
The selectivity of these compounds is also a critical aspect of their pharmacological profile. Studies have demonstrated that some piperidine-based H3R ligands exhibit high selectivity over other histamine receptor subtypes, such as H1, H2, and H4 receptors, with Ki values often exceeding 10,000 nM for these off-target receptors. unisi.it
| Compound/Derivative Type | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Unsubstituted Piperidine Derivative 1 | hH3R | 6.2 |
| Unsubstituted Piperidine Derivative 2 | hH3R | 2.7 |
| Unsubstituted Piperidine Derivative 3 | hH3R | 5.2 |
| 4-Pyridylpiperidine Derivative 1 | hH3R | 7.7 |
| 4-Pyridylpiperidine Derivative 2 | hH3R | 24.2 |
| 4-Pyridylpiperidine Derivative 3 | hH3R | 69 |
| Biphenyl Analogue (Pentylene Linker) | hH3R | 22 |
| Biphenyl Analogue (Hexylene Linker) | hH3R | 21.7 |
| Biphenyl Analogue (Heptylene Linker) | hH3R | 88.9 |
Investigations of Ion Channels and Transporters (e.g., Dopamine (B1211576), Serotonin, Norepinephrine Transporters)
The monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are important targets for various neurological and psychiatric disorders. Derivatives of this compound have been evaluated for their ability to bind to these transporters.
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were synthesized and assessed for their affinity and selectivity for DAT, NET, and SERT. nih.gov The N-substituent on the piperidine ring was found to play a significant role in determining the binding profile. One derivative, 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT with a Ki value of 0.7 nM. nih.gov This compound also exhibited good selectivity for DAT over SERT, with a SERT/DAT selectivity ratio of 323. nih.gov
In another study focusing on methylphenidate derivatives, which share a piperidine core, substitutions on the phenyl ring were shown to influence affinity for monoamine transporters. Generally, these derivatives displayed higher affinity for DAT and NET compared to SERT. nih.gov Para-substitution on the phenyl ring of dl-threo-methylphenidate often maintained or increased DAT affinity. nih.gov The ability of these derivatives to inhibit dopamine uptake in striatal synaptosomes correlated well with their binding affinity at DAT. nih.gov
| Compound/Derivative | Transporter | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 |
Interactions with Sigma Receptors (σ1R, σ2R)
Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperones that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Numerous studies have demonstrated that derivatives of this compound can bind to sigma receptors with high affinity and varying degrees of selectivity.
In one study, a series of N-substituted piperidines with a phenoxyalkyl chain were synthesized and evaluated for their binding to σ1 and σ2 receptors. Several N-[(4-methoxyphenoxy)ethyl]piperidine derivatives exhibited high affinity for the σ1 receptor, with Ki values ranging from 0.89 to 1.49 nM. unisi.it The substitution pattern on the piperidine ring was found to be a critical determinant of affinity, with the 4-methyl substituent being optimal for σ1 receptor interaction. unisi.it Most of these compounds showed moderate to low affinity for the σ2 receptor, indicating a preference for the σ1 subtype. unisi.it
Another investigation of piperidine-based scaffolds identified compounds with potent σ1 modulatory activity. For example, a trifluoromethyl indazole analog was found to be a highly potent σ1 modulator with a Ki of 0.7 nM. researchgate.net This study also highlighted the ability to tune the selectivity between σ1 and dopamine D4 receptors by modifying the piperidine scaffold. researchgate.net
Furthermore, research on dual-targeting ligands has revealed piperidine derivatives with high affinity for both the histamine H3 receptor and the σ1 receptor. acs.orgnih.gov For instance, a 4-pyridylpiperidine derivative displayed a Ki of 4.5 nM for the σ1 receptor, while another unsubstituted piperidine derivative had a Ki of 4.8 nM for the same receptor. acs.org The selectivity for σ1 over σ2 can be significant, with some derivatives showing over 100-fold selectivity.
| Compound/Derivative Type | Receptor | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidine Derivative 1 | σ1R | 0.89 | >50 |
| N-[(4-methoxyphenoxy)ethyl]piperidine Derivative 2 | σ1R | 1.49 | >50 |
| Trifluoromethyl Indazole Analog | σ1R | 0.7 | High |
| 4-Pyridylpiperidine Derivative | σ1R | 4.5 | 2.2 |
| Unsubstituted Piperidine Derivative | σ1R | 4.8 | 24.2 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 | 290-fold over σ2R |
Enzyme Inhibition and Activation Studies (e.g., Acetylcholinesterase, 15-Lipoxygenase, γ-Secretase)
The inhibitory or activating effects of this compound derivatives on various enzymes have been a significant area of investigation, particularly in the context of neurodegenerative diseases. A primary focus has been on their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov Structure-activity relationship studies revealed that introducing a bulky moiety at the para position of the benzamide group led to a substantial increase in inhibitory activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM for AChE. nih.gov This compound also demonstrated remarkable selectivity, with an 18,000-fold greater affinity for AChE over BChE. nih.gov
In another study, phthalimide-based derivatives of 1-benzyl-4-(2-aminoethyl)piperidine were explored as AChE inhibitors. nih.gov The compound 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was found to be a highly potent inhibitor of AChE, with an IC50 value of 1.2 nM. nih.gov This derivative also showed significant selectivity for AChE over BChE, with a selectivity ratio of approximately 34,700-fold. nih.gov
Furthermore, a novel series of benzamide derivatives containing a piperidine core were synthesized and their anti-AChE activity was assessed. One compound, with a fluorine atom at the ortho position of the phenyl ring, emerged as the most active in the series, with an IC50 value of 13 ± 2.1 nM. semanticscholar.orgnih.gov This was notably more potent than the reference drug donepezil (IC50 = 0.6 ± 0.05 µM). semanticscholar.orgnih.gov
| Compound/Derivative | Enzyme | Inhibitory Concentration (IC50) | Selectivity (AChE/BChE) |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | 18,000-fold |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM | ~34,700-fold |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro substituted) | AChE | 13 ± 2.1 nM | Not Reported |
| Phthalimide-based derivative with 4-Fluorophenyl moiety | AChE | 16.42 ± 1.07 µM | Not Reported |
Modulation of Protein-Protein Interactions in Research Systems
While direct evidence for the modulation of protein-protein interactions (PPIs) by this compound itself is limited in the current literature, research into structurally related piperidine and piperazine derivatives provides insights into the potential for this class of compounds to interfere with such interactions. Two well-studied PPIs in the context of cancer and other diseases are the interaction between p53 and MDM2, and the interactions among Bcl-2 family proteins.
The p53-MDM2 interaction is a critical regulatory point in the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Some small molecule inhibitors have been developed to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53. nih.gov While not specifically focused on this compound, the general principles of designing small molecules to disrupt this PPI are well-established.
The Bcl-2 family of proteins are key regulators of apoptosis, with interactions between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining cell fate. nih.gov Small molecules that mimic the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby preventing them from sequestering their pro-apoptotic counterparts and promoting cell death. nih.gov Research on substituted piperazines has explored their potential as radioprotective agents by interacting with Bcl-2. researchgate.net Molecular docking studies of these piperazine derivatives have shown interactions with key residues in the binding pocket of Bcl-2, such as Asp108 and Arg143, as well as hydrophobic interactions with residues like Leu134, Phe101, and Tyr105. researchgate.net Although these are piperazine rather than piperidine derivatives, this research demonstrates the potential for six-membered nitrogen-containing heterocycles to engage with the binding grooves of Bcl-2 family proteins.
Future research may explore the potential of this compound derivatives to modulate these or other therapeutically relevant PPIs.
Intracellular Target Engagement and Signaling Pathway Modulation in Cell Lines
The binding of this compound derivatives to cell surface receptors and intracellular targets can initiate or inhibit downstream signaling cascades, ultimately leading to a cellular response. While specific studies on the direct intracellular signaling effects of the parent compound are not widely available, the known targets of its derivatives, such as GPCRs and sigma receptors, allow for inferences about the pathways they are likely to modulate.
For instance, ligands that act on the histamine H3 receptor, a Gi/o-coupled GPCR, are expected to modulate adenylyl cyclase activity and consequently the levels of cyclic AMP (cAMP). Antagonists or inverse agonists would block the constitutive activity of the receptor, leading to an increase in cAMP levels. This can, in turn, affect the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Sigma-1 receptor ligands can modulate intracellular calcium signaling. The σ1R is known to translocate from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon stimulation, where it can interact with and modulate the function of various ion channels and receptors. This can influence calcium influx and release from intracellular stores, impacting a wide range of cellular processes.
The MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway is another key signaling cascade that can be influenced by GPCRs and other receptors. nih.gov This pathway is involved in cell proliferation, differentiation, and survival. The activation of receptor tyrosine kinases or certain GPCRs can lead to the sequential phosphorylation and activation of Ras, Raf, MEK, and ERK. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression. nih.gov Given that some piperidine derivatives interact with receptors that can couple to this pathway, it is plausible that they could modulate MAPK/ERK signaling. However, direct experimental evidence for this compound derivatives in this context is needed.
Cellular Uptake, Distribution, and Metabolism in Preclinical Research Models
While specific studies detailing the cellular uptake, distribution, and metabolism of this compound are not extensively available in the public domain, predictions can be made based on its physicochemical properties and the known metabolic pathways of structurally similar compounds, such as other phenethylpiperidine derivatives.
The cellular uptake of this compound is anticipated to occur primarily through passive diffusion across cell membranes. This is suggested by its molecular structure, which features a lipophilic p-methylphenyl group and a piperidine ring, characteristics that generally facilitate transit across the lipid bilayers of cells. The extent of uptake can be influenced by the compound's lipophilicity and the pH of the surrounding environment, which affects the ionization state of the piperidine nitrogen.
Distribution throughout the body in preclinical models would be governed by factors such as blood flow, plasma protein binding, and the compound's affinity for various tissues. Lipophilic compounds tend to distribute into fatty tissues and may cross the blood-brain barrier.
The metabolism of this compound is expected to proceed through phase I and phase II biotransformation reactions, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. caymanchem.com Based on metabolic studies of related N-phenethylpiperidine compounds like fentanyl and its analogs, several metabolic pathways can be predicted. caymanchem.comnih.gov
Predicted Phase I Metabolic Pathways:
Aromatic Hydroxylation: The p-methylphenyl group is a likely site for hydroxylation, either on the aromatic ring itself or on the methyl group (benzylic hydroxylation) to form an alcohol.
Aliphatic Hydroxylation: The piperidine ring and the ethyl linker are susceptible to hydroxylation at various positions. caymanchem.com For instance, hydroxylation could occur at the 2 or 3 position of the piperidine ring or the α or β position of the ethyl side chain. caymanchem.com
N-Dealkylation: While the parent compound has an unsubstituted piperidine nitrogen, derivatives often undergo N-dealkylation. In the case of fentanyl analogs, the N-phenethyl group is cleaved to yield nor-metabolites. caymanchem.com
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. nih.gov
Following phase I reactions, the resulting metabolites, which are more polar, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body. researchgate.net
To definitively characterize these processes, preclinical studies using radiolabeled this compound would be necessary. Such absorption, distribution, metabolism, and excretion (ADME) studies are crucial in early drug development to understand the pharmacokinetic profile of a compound. nih.govsgs.com
Table 1: Predicted Metabolic Reactions for this compound
| Reaction Type | Metabolic Site | Predicted Outcome | Enzyme Family |
|---|---|---|---|
| Aromatic Hydroxylation | p-Methylphenyl Ring | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 |
| Benzylic Hydroxylation | Methyl group on the phenyl ring | Oxidation of the methyl group to a hydroxymethyl group (-CH₂OH). | Cytochrome P450 |
| Aliphatic Hydroxylation | Piperidine Ring or Ethyl Linker | Addition of a hydroxyl (-OH) group to the carbon skeleton. caymanchem.com | Cytochrome P450 |
| N-Oxidation | Piperidine Nitrogen | Formation of an N-oxide metabolite. nih.gov | Cytochrome P450 / FMO |
This table is predictive and based on the metabolism of structurally related compounds.
Application of this compound as a Chemical Probe in Chemical Biology
A chemical probe is a small-molecule tool used to study the function of proteins and biological pathways in a cellular or in vivo context. While this compound itself has not been documented as a chemical probe, its scaffold represents a viable starting point for the development of such tools. The piperidine moiety is a common feature in many biologically active compounds and approved drugs, making it an attractive scaffold for designing probes to investigate new biological targets. lifechemicals.com
The development of a chemical probe from the this compound scaffold would involve strategic chemical modifications to impart new functionalities without abolishing its inherent biological activity. Key components of a chemical probe include:
A Potent and Selective Binding Moiety: The core structure responsible for interacting with the target protein. The this compound scaffold would serve as this component.
A Reactive Group (Warhead): For covalent probes, a mildly electrophilic group can be incorporated to form a stable, covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. This allows for durable labeling and easier identification of the target.
A Reporter or Affinity Tag: This is used for detection and isolation of the probe-target complex. Common tags include fluorophores for imaging applications or affinity handles like biotin for enrichment and subsequent identification by mass spectrometry-based proteomics. nih.gov
Chemical proteomics techniques are powerful methods for identifying the protein targets of small molecules. nih.govresearchgate.net A probe derived from this compound could be employed in several chemical proteomics workflows:
Activity-Based Protein Profiling (ABPP): If the parent compound is an enzyme inhibitor, a probe could be designed to covalently modify the active site of the target enzyme, allowing for its identification and activity to be profiled directly in complex biological systems. creative-proteomics.com
Compound-Centric Chemical Proteomics (CCCP): A probe equipped with a photoreactive group and an affinity tag could be used to "fish" for its binding partners in cell lysates or living cells. researchgate.net Upon photoactivation, the probe covalently crosslinks to any protein in close proximity. The tagged proteins are then enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. nih.gov
The successful design of such a probe would enable researchers to deconstruct the mechanism of action of this class of piperidine derivatives, identify their direct molecular targets, and potentially uncover new therapeutic opportunities.
Table 2: Hypothetical Design of a Chemical Probe Based on the this compound Scaffold
| Component | Function | Example Modification | Application |
|---|---|---|---|
| Binding Scaffold | Binds to the target protein(s) | This compound | Provides selectivity and affinity for the target. |
| Reactive Group (Warhead) | Forms a covalent bond with the target protein | Acrylamide, vinyl sulfone, or chloroacetamide attached to the piperidine nitrogen or phenyl ring. | Covalent labeling for stable target engagement and identification. |
| Reporter/Affinity Tag | Enables detection and/or enrichment of the probe-target complex | Biotin, alkyne or azide (for click chemistry), or a fluorophore. | Affinity purification, mass spectrometry-based target ID, fluorescence microscopy. |
Computational Chemistry and in Silico Approaches in 4 2 4 Methylphenyl Ethyl Piperidine Research
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860) at an electronic level. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometry, electronic structure, and reactivity. nih.gov By solving approximations of the Schrödinger equation, researchers can obtain accurate information on bond lengths, bond angles, and charge distribution. nih.gov
This level of detail is crucial for predicting how the molecule will behave in a biological environment. For instance, DFT calculations can identify the most likely sites for metabolic attack or the regions of the molecule that will engage in specific types of interactions, such as hydrogen bonding or electrostatic interactions. Various DFT functionals and basis sets are selected depending on the desired accuracy and computational cost. nih.govmdpi.com The calculated vibrational frequencies (IR spectra) and NMR chemical shifts can also be compared with experimental data to validate the computational model. nih.govmdpi.com
Table 1: Common DFT Functionals Used in Molecular Property Prediction
| Functional | Primary Application |
|---|---|
| B3LYP | Geometry optimization and electronic property calculation. nih.govmdpi.com |
| CAM-B3LYP | Long-range corrected functional, useful for charge-transfer excitations. nih.gov |
| M06 / M06-2X | Good for non-covalent interactions and thermochemistry. nih.gov |
| ωB97XD | Includes empirical dispersion correction, improving accuracy for non-covalent interactions. nih.gov |
Molecular Docking and Ligand-Protein Interaction Predictions for Novel Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor or enzyme. For derivatives of this compound, docking studies are instrumental in predicting their binding affinity and mode of interaction with specific biological targets. semanticscholar.orgresearchgate.net This process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy.
Successful docking can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-cation interactions, that stabilize the ligand-protein complex. nih.gov For example, studies on similar piperidine-based compounds have identified crucial interactions, like a bidentate salt bridge involving the piperidine (B6355638) nitrogen atom and carboxylate groups of residues like Glu172 and Asp126 in the sigma 1 receptor. nih.gov These predictions guide the design of novel derivatives with modified functional groups to enhance binding potency and selectivity. researchgate.net
Table 2: Example Binding Affinity Data for Piperidine Derivatives Against Various Targets
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperidine-based Agonists | Sigma 1 Receptor | -8.5 to -9.5 | Glu172, Asp126, Phe107 nih.gov |
| Piperidine-derived Sulfonamides | Dipeptidyl Peptidase-4 (DPP-4) | -7.0 to -8.2 | Not Specified semanticscholar.org |
| Chalcone-Piperidine Hybrids | α-Amylase | -6.5 to -7.8 | Not Specified semanticscholar.org |
De Novo Design and Virtual Screening of this compound-Based Ligands
Building upon the this compound scaffold, de novo design and virtual screening are powerful strategies for discovering novel ligands. De novo design algorithms construct new molecules piece-by-piece within the constraints of a protein's binding site, generating structures that are conformationally and chemically complementary to the target.
Virtual screening, conversely, involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done through either a structure-based or ligand-based approach. nih.gov In structure-based virtual screening, compounds are docked into the target's active site. In ligand-based screening, a pharmacophore model derived from known active molecules is used as a 3D query to find other molecules with a similar arrangement of essential features. nih.gov These high-throughput computational methods allow researchers to efficiently screen millions of compounds and prioritize a manageable number for experimental testing, significantly accelerating the discovery of new leads based on the this compound core.
Molecular Dynamics (MD) Simulations to Elucidate Binding Conformational Changes and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org By applying the principles of classical mechanics, MD simulations can assess the stability of a predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. dovepress.com
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial pose, indicating its stability. nih.govfrontiersin.orgdovepress.com An RMSD value that remains low and stable (e.g., under 3 Å) suggests a stable binding complex. nih.gov The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues in the protein. frontiersin.orgdovepress.com Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Table 3: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Implication of a "Good" Result |
|---|---|---|
| RMSD | Measures the average deviation of atoms from a reference structure over time. dovepress.com | Low, stable value (<3 Å) indicates a stable complex. nih.gov |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. dovepress.com | High fluctuations may indicate flexible loops; low fluctuations in the binding site suggest stable interactions. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. nih.govfrontiersin.org | A stable Rg value suggests the protein is not unfolding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. nih.gov | Persistent hydrogen bonds indicate key stable interactions. |
| Binding Free Energy (ΔGbind) | Calculated energy of binding, often using methods like MM/PBSA. nih.govresearchgate.net | More negative values indicate stronger binding affinity. |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when a high-resolution structure of the target protein is unavailable. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be active at a specific biological target. nih.gov
For derivatives of this compound, a pharmacophore model can be generated by aligning a set of known active compounds and identifying their common features. nih.gov This model then serves as a 3D template for searching chemical databases to find novel, structurally diverse compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov Studies on related piperidine ligands for the sigma 1 receptor, for example, have identified a common pharmacophore consisting of a basic nitrogen atom (positive ionizable feature) flanked by two hydrophobic groups, which is crucial for high-affinity binding. nih.gov
Chemoinformatic Analysis for Analog Prioritization and Novel Scaffold Exploration
Chemoinformatics employs computational methods to analyze chemical information, aiding in the prioritization of analogs for synthesis and the exploration of new chemical scaffolds. nih.gov For a series of designed derivatives of this compound, chemoinformatic tools can predict a wide range of properties, including physicochemical parameters (e.g., logP, pKa), absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.gov
By evaluating properties such as "lead-likeness" and three-dimensionality, researchers can prioritize candidates that are more likely to be successful in later stages of drug development. nih.gov For example, calculating the pKa of the piperidine nitrogen can help predict potential liabilities, such as affinity for the hERG channel, which is associated with cardiac toxicity. nih.gov Furthermore, computational tools can predict the entire spectrum of biological activities for a given compound, suggesting potential new therapeutic applications or off-target effects that warrant further investigation. clinmedkaz.org
Advanced Analytical Techniques for Characterization and Research Application of 4 2 4 Methylphenyl Ethyl Piperidine and Its Analogs
Spectroscopic Characterization Methods in Synthetic and Mechanistic Research
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), a complete structural picture of 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860) can be assembled.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the piperidine (B6355638) ring, the ethyl linker, and the 4-methylphenyl (tolyl) group. The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm). researchgate.net The protons of the ethyl bridge would be visible as two distinct multiplets, while the aromatic protons of the tolyl group would present in the aromatic region (approx. 7.0-7.2 ppm). The methyl group on the tolyl ring would appear as a sharp singlet around 2.3 ppm.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. mdpi.com The spectrum would show distinct signals for the carbons of the piperidine ring, the ethyl chain, the aromatic tolyl ring, and the tolyl's methyl group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted data is inferred from spectral information of analogs like 4-methylpiperidine (B120128) chemicalbook.com, piperidine chemicalbook.com, and N-Phenyl-N-[1-(2-(4-methylphenyl)ethyl)-4-piperidinyl]propanamide. nih.gov
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperidine C2, C6 (axial/equatorial) | ~2.6-3.1 (m) | ~46 |
| Piperidine C3, C5 (axial/equatorial) | ~1.6-1.8 (m) | ~31 |
| Piperidine C4 | ~1.4-1.6 (m) | ~32 |
| Ethyl CH₂ (adjacent to piperidine) | ~2.5-2.7 (t) | ~37 |
| Ethyl CH₂ (adjacent to tolyl) | ~2.6-2.8 (t) | ~33 |
| Aromatic CH (Tolyl C2, C6) | ~7.1 (d) | ~129 |
| Aromatic CH (Tolyl C3, C5) | ~7.1 (d) | ~128 |
| Aromatic C (Tolyl C1) | - | ~138 |
| Aromatic C (Tolyl C4) | - | ~135 |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides high specificity for identifying compounds in complex mixtures. nih.gov
For this compound, Electron Ionization (EI) MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for piperidine-containing structures involve cleavage of the side chain or ring opening. Key fragments would likely include the tropylium (B1234903) ion (m/z 91) from the tolyl group and various fragments from the piperidine ring and ethyl chain.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places). nih.govamazonaws.com This accuracy allows for the unambiguous determination of the molecular formula, a critical step in identifying a new compound or confirming the structure of a known one. mdpi.com HRMS is also indispensable in metabolite analysis, where it can identify unknown metabolites by determining their elemental composition from accurate mass measurements, even when authentic standards are not available. nih.gov This is particularly valuable in studying the metabolic fate of the compound in vitro and in vivo. nih.govamazonaws.com
Table 2: Key Mass Spectral Fragments for Piperidine Analogs Data inferred from NIST and PubChem libraries for related structures. nih.govnist.gov
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 203 | [M]⁺ (Molecular Ion of title compound) | Confirms Molecular Weight |
| 118 | [M - C₇H₇]⁺ | Loss of the tolyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl or benzyl (B1604629) group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum would display characteristic absorption bands.
Key expected IR absorptions include:
C-H stretching (aromatic): Just above 3000 cm⁻¹
C-H stretching (aliphatic): Just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) nist.govnist.gov
N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹, if the piperidine nitrogen is not substituted. nist.govchemicalbook.com For a tertiary amine, this peak would be absent.
C-C stretching (in-ring and aromatic): Around 1450-1600 cm⁻¹
C-N stretching: In the 1000-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the 4-methylphenyl (tolyl) group. This aromatic system is expected to exhibit absorption maxima (λmax) in the UV region, typically around 260-270 nm, which is characteristic of a substituted benzene (B151609) ring. researchgate.net While less structurally informative than NMR or MS, UV-Vis spectroscopy is highly useful for quantitative analysis using a detection method in chromatography.
Chromatographic Separation and Purification Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating the target compound from reaction byproducts and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.govresearchgate.net For piperidine-based compounds, which are basic in nature, reversed-phase HPLC is commonly employed. sielc.com
A typical HPLC method for analyzing this compound would use a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com To achieve good peak shape and retention for the basic piperidine moiety, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. sielc.com Detection can be achieved using a UV detector set to the λmax of the tolyl chromophore or a more universal detector like a Charged Aerosol Detector (CAD) if the chromophore is weak. epa.gov For the highest specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and higher resolution compared to traditional HPLC. This makes UPLC particularly suitable for high-throughput screening and complex mixture analysis. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. unodc.org Given its structure, this compound is amenable to GC-MS analysis.
In a typical GC-MS method, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. jppres.com A common stationary phase for this type of analysis is a non-polar or mid-polar column, such as one coated with 5% phenyl/95% methyl polysiloxane. unodc.org The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a highly sensitive and specific detector, providing a mass spectrum that can be used for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. nist.govhmdb.canih.gov
X-ray Crystallography for Molecular and Protein-Ligand Complex Structure Determination
While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of the parent piperidine ring and its derivatives offers significant insights. The crystal structure of piperidine itself reveals a chair conformation, which is the most stable arrangement for this six-membered heterocycle. iucr.org This fundamental conformation is generally maintained in its substituted analogs.
In more complex piperidine derivatives, such as N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, X-ray crystallography has confirmed the chair conformation of the piperidine ring and has detailed the spatial orientation of its substituents. researchgate.net Such studies are critical for establishing structure-activity relationships (SAR), where the three-dimensional structure of a molecule is correlated with its biological activity.
Furthermore, determining the crystal structure of a ligand in complex with its protein target is a cornerstone of structure-based drug design. researchgate.net This is typically achieved through co-crystallization, where the protein and ligand are crystallized together, or by soaking a crystal of the protein in a solution containing the ligand. researchgate.netresearchgate.net The resulting electron density map allows for the precise visualization of the binding mode of the ligand within the protein's active site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are essential for molecular recognition and biological function. nih.gov For analogs of this compound, obtaining such protein-ligand complex structures would be instrumental in optimizing their binding affinity and selectivity for a given target.
Table 1: Representative Crystallographic Data for Piperidine and a Substituted Analog
| Compound | Crystal System | Space Group | Key Conformation | Reference |
| Piperidine | Monoclinic | P2₁/n | Chair | iucr.org |
| N-phenethyl-4-hydroxy-4-phenyl piperidine HCl | Monoclinic | P2₁/c | Chair | researchgate.net |
This table is illustrative and based on published data for the parent ring and a related derivative to highlight the type of information obtained from X-ray crystallography.
Bioanalytical Method Development for In Vitro and Preclinical Research Samples
The quantitative determination of a compound and its metabolites in biological matrices such as plasma, serum, and tissue homogenates is essential for in vitro and preclinical research. wisdomlib.orgwum.edu.pl These studies, which include pharmacokinetic and metabolic stability assays, rely on robust, sensitive, and specific bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed. nih.govnih.govajmb.org
The development of an LC-MS/MS method for a compound like this compound would involve several key steps. First, a suitable sample preparation technique must be chosen to extract the analyte from the complex biological matrix and remove potential interferences. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govajmb.org For piperidine-containing compounds, a simple and rapid protein precipitation with a solvent like acetonitrile or methanol (B129727) is often a good starting point. nih.gov
Next, chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous matrix components. This involves selecting the appropriate analytical column (e.g., a C18 reversed-phase column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization), and flow rate. nih.govnih.gov
The mass spectrometer is then tuned to detect the analyte and a suitable internal standard (IS), which is added to samples and standards to correct for variability during sample processing and analysis. nih.gov The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the IS. nih.gov
Finally, the method is validated according to regulatory guidelines to ensure its reliability and reproducibility. wisdomlib.orgwum.edu.pl Validation parameters include specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govscielo.br
Table 2: Typical Parameters for a Validated LC-MS/MS Bioanalytical Method
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures that the signal being measured is solely from the compound of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically ≤20% deviation). | Defines the lower end of the reliable measurement range. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤20% for LLOQ). | Measures the reproducibility of the method when repeated on the same sample. |
| Recovery | Consistent and reproducible extraction efficiency. | Indicates the efficiency of the sample preparation process in extracting the analyte from the matrix. |
| Stability | Analyte concentration remains within ±15% of the initial concentration under specified conditions. | Assesses the chemical stability of the analyte in the biological matrix during sample handling and storage. |
This table presents a generalized summary of bioanalytical method validation parameters as outlined in regulatory guidelines and scientific literature. nih.govscielo.br
Future Research Directions and Emerging Paradigms in 4 2 4 Methylphenyl Ethyl Piperidine Chemistry
Exploration of Novel Biological Target Classes for Basic Research
The inherent versatility of the piperidine (B6355638) scaffold allows its derivatives to interact with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Future research on 4-[2-(4-Methylphenyl)ethyl]piperidine (B1608860) will likely extend beyond established target families to explore novel and challenging proteins implicated in disease.
While direct biological targets for this compound are not yet extensively documented, research on structurally related piperidine compounds provides a roadmap for future investigations. Piperidine derivatives have shown activity against a diverse set of targets, suggesting that this compound could be a valuable starting point for developing new chemical probes and therapeutic leads. researchgate.netclinmedkaz.orgijnrd.org For instance, various 4-substituted piperidines have been developed as potent and selective ligands for G protein-coupled receptors (GPCRs), such as opioid and chemokine receptors, as well as inhibitors for enzymes like Cathepsin K and protein-protein interactions like the HDM2-p53 axis. researchgate.netevitachem.comnih.gov
A key future direction will be the systematic screening of this compound and its analogues against diverse target classes. A related compound, 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride, has been noted to modulate the MAPK/ERK signaling pathway and interact with cytochrome P450 enzymes, suggesting that the 4-substituted variant could possess similar or unique activities in cellular signaling and metabolic pathways. evitachem.com Exploring its effects on emerging target classes such as orphan receptors, epigenetic modifiers, and components of the ubiquitin-proteasome system could uncover entirely new biological functions and therapeutic applications.
Table 1: Potential Biological Target Classes for Piperidine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | µ-Opioid Receptor, δ-Opioid Receptor, CCR5 | Pain, HIV, Inflammation | evitachem.comnih.gov |
| Enzymes | Cathepsin K, Acetylcholinesterase (AChE) | Osteoporosis, Alzheimer's Disease | researchgate.netnih.gov |
| Ion Channels | NMDA Receptors, ANO1 (TMEM16A) | Neurological Disorders, Osteoporosis | acs.org |
| Protein-Protein Interactions | HDM2-p53 | Cancer | nih.gov |
| Signaling Pathways | MAPK/ERK Pathway | Cancer, Inflammation | evitachem.com |
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of substituted piperidines is a mature field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methods. nih.gov Traditional approaches often require multiple steps and harsh reaction conditions. Modern synthetic chemistry offers new strategies that could be applied to the production of this compound and its derivatives.
Emerging "green chemistry" approaches focus on minimizing waste and avoiding hazardous reagents. nih.gov Recent innovations include:
C-H Functionalization: A novel two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis can create complex piperidines in just 2-5 steps, a significant reduction from the 7-17 steps required by traditional methods. news-medical.net This modular approach could streamline the synthesis of analogues of this compound with diverse functional groups.
Catalytic Cyclizations: Gold-catalyzed annulation and other metal-catalyzed cyclizations provide stereoselective routes to highly substituted piperidines from acyclic precursors. nih.govajchem-a.com These methods offer high efficiency and control over the three-dimensional structure of the final product.
Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules like polysubstituted piperidines in a single step from three or more starting materials, enhancing efficiency and reducing waste. researchgate.netajchem-a.com
The development of a sustainable synthesis for this compound could involve the catalytic hydrogenation of a corresponding 4-substituted pyridine (B92270) precursor, a common and effective method for creating the piperidine core. nih.gov Applying modern catalytic systems, such as those using non-precious metals or operating in greener solvents like water, would represent a significant advancement. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicities, thereby guiding medicinal chemistry efforts more efficiently. doi.orgnih.gov
For this compound, AI/ML can be leveraged in several ways:
Target Prediction: In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can predict the most likely protein targets and pharmacological activities of a given molecule based on its structure. clinmedkaz.org Applying these tools to the target compound could rapidly generate hypotheses about its biological function, which can then be validated experimentally.
De Novo Design: Generative AI models can design novel piperidine derivatives with optimized properties. nih.gov By defining a desired activity profile (e.g., high potency for a specific receptor, low off-target effects), these algorithms can propose new molecules based on the this compound scaffold that are predicted to meet these criteria.
Structure-Activity Relationship (SAR) Analysis: When a series of analogues are synthesized and tested, ML models can identify the complex, non-linear relationships between structural modifications and biological activity. blogspot.com This can help chemists understand which parts of the molecule are most important for its function and how to modify it to improve performance.
The integration of AI with traditional experimental methods creates a powerful cycle of design, prediction, synthesis, and testing that can significantly shorten the timeline for developing new therapeutic agents from promising scaffolds like this compound. nih.gov
Table 2: Application of AI/ML in Piperidine-Based Drug Discovery
| AI/ML Application | Description | Potential Impact | Reference(s) |
|---|---|---|---|
| Target Identification | Predicts biological targets based on chemical structure. | Rapidly generates testable hypotheses for mechanism of action. | clinmedkaz.org |
| Virtual Screening | Screens large virtual libraries of compounds against a target. | Identifies promising hits for synthesis and testing. | acs.org |
| Generative Design | Designs novel molecules with desired property profiles. | Creates optimized leads with improved efficacy and safety. | nih.gov |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduces late-stage failures by prioritizing compounds with better drug-like properties. | mdpi.com |
Application of Piperidine Scaffolds in Advanced Chemical Biology Tools
Chemical biology relies on small molecules as probes to perturb and study biological systems. The piperidine scaffold is an excellent foundation for creating such tools due to its favorable physicochemical properties and synthetic tractability. thieme-connect.comthieme-connect.com The this compound structure can be systematically modified to generate a library of advanced chemical biology probes.
Future research could focus on transforming this compound into:
Selective Receptor Ligands: By introducing specific functional groups, the scaffold could be tailored to create highly potent and selective agonists or antagonists for a particular receptor, such as the histamine (B1213489) H3 receptor, for which other 4-oxypiperidine ethers have been developed. nih.gov Such probes are invaluable for elucidating the physiological roles of their targets.
Enzyme Inhibitors: The scaffold can serve as a starting point for designing specific enzyme inhibitors. For example, derivatives could be designed to target cholinesterases, which are implicated in Alzheimer's disease. nih.gov
Photoaffinity Probes and Fluorescent Ligands: Incorporating photoreactive groups (e.g., azides, diazirines) or fluorophores would allow researchers to covalently label and visualize target proteins within cells and tissues, helping to identify binding partners and map their distribution.
The development of such tools from the this compound core would not only advance our understanding of fundamental biology but also provide validated starting points for drug discovery programs.
Role of this compound as a Building Block in Complex Molecular Architectures
Simple, well-characterized scaffolds are often used as building blocks (or synthons) for the construction of more complex, polycyclic, or macrocyclic molecules with unique biological activities. nih.govnih.gov The this compound molecule, with its reactive secondary amine and modifiable aryl ring, is well-suited for this role.
Future synthetic endeavors could utilize this compound as a key intermediate in the assembly of:
Fused Heterocyclic Systems: The piperidine ring can be annulated to form bicyclic or tricyclic structures, such as quinolizidines and indolizidines, which are common motifs in natural product alkaloids. nih.gov
Spirocyclic Compounds: The piperidine ring can be incorporated into spirocyclic systems, where two rings share a single atom. Such structures have unique three-dimensional shapes that are of increasing interest in drug discovery. researchgate.net
Bridged Systems: Creating bridges across the piperidine ring can rigidly constrain its conformation, which can lead to enhanced binding affinity and selectivity for a biological target. news-medical.net
By using this compound as a starting material, chemists can access novel and complex chemical space, potentially leading to the discovery of molecules with unprecedented biological profiles. For example, patents have described the use of 4-aryl piperidines as precursors for more elaborate 4-aryl-4-acyl piperidines. google.com
Investigation of Stereochemical Influence on Molecular Recognition and Biological Activity
Stereochemistry is a critical factor in drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit profoundly different biological activities, pharmacokinetic properties, and toxicities. thieme-connect.comthieme-connect.com While this compound itself is achiral, substitution on the piperidine ring or the ethyl side chain would introduce chiral centers, making the investigation of its stereochemistry essential.
Future research must focus on:
Stereoselective Synthesis: The development of synthetic methods that can selectively produce a single desired stereoisomer is paramount. nih.govrsc.org Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions can be employed to access enantiomerically pure versions of substituted this compound derivatives. wikipedia.org
Pharmacological Evaluation of Isomers: Once individual stereoisomers are isolated, their biological activity must be evaluated separately. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). acs.org
Structural Biology and Molecular Modeling: Determining the crystal structure of different isomers bound to their target protein or using computational docking can provide a rational basis for understanding why one isomer is more active than another. This knowledge is crucial for optimizing molecular recognition and designing more potent and selective drugs. nih.govthieme-connect.com
The introduction of chiral centers to the this compound scaffold is a promising strategy to enhance biological activity and selectivity, and a thorough investigation of the resulting stereoisomers will be a critical component of any future drug discovery program based on this structure. thieme-connect.comcolab.ws
Q & A
Q. What are the common synthetic routes for preparing 4-[2-(4-Methylphenyl)ethyl]piperidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting a piperidine core with functionalized aryl halides or sulfonyl chlorides under basic conditions (e.g., triethylamine) in solvents like dichloromethane or methanol.
- Optimization Strategies :
- Reagent Ratios : Adjust molar ratios of reactants to minimize side products. highlights the use of 4-methoxyphenylsulfonyl chloride with piperidine in a 1:1 ratio under triethylamine.
- Temperature Control : Reflux conditions (e.g., 60–80°C) enhance reaction efficiency, as seen in .
- Purification : Column chromatography with solvents like chloroform:methanol:ammonia (96:4:0.4) or recrystallization improves purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide structural confirmation via chemical shifts (e.g., aromatic protons at δ 7.1–7.3 ppm, piperidine protons at δ 1.5–3.0 ppm). reports detailed coupling constants for stereochemical analysis.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with mobile phases like methanol:buffer (65:35) to assess purity (retention time ~1.01 minutes in ).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 921 [M+H]+ in ) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of vapors ().
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services () .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for piperidine derivatives like this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability.
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays). emphasizes reproducibility in pharmacological studies.
- Meta-Analysis : Compare datasets across studies to identify outliers or methodological differences .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) to the aryl ring and assess changes in activity ().
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors. validates docking results with experimental IC values.
- Pharmacophore Mapping : Identify critical moieties (e.g., piperidine nitrogen, aryl ethyl chain) using software like Schrödinger .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer :
- Cytochrome P450 (CYP) Simulations : Use tools like StarDrop to predict oxidation sites and metabolic half-lives.
- In Vitro Validation : Incubate the compound with human liver microsomes and quantify metabolites via LC-MS ().
- QSAR Models : Train models on datasets of similar piperidines to estimate clearance rates .
Q. What experimental approaches can validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC ().
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating to 200°C at 10°C/min ().
- Light Exposure Tests : Use UV chambers (e.g., 254 nm) to evaluate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
